Gentianadine

Description

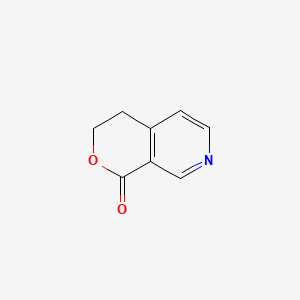

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydropyrano[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-7-5-9-3-1-6(7)2-4-11-8/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIDHCZFMSEKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331865 | |

| Record name | Gentianadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6790-32-5 | |

| Record name | 3,4-Dihydro-1H-pyrano[3,4-c]pyridin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6790-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentianadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Chemotaxonomic Analysis of Gentianadine Producing Flora

Distribution and Identification of Gentiana Species as Primary Sources

Gentianadine has been isolated from several species within the Gentiana genus. Its presence underscores the alkaloid diversity within this family, which is also characterized by a rich array of iridoids, secoiridoids, flavonoids, and xanthones.

Gentiana macrophylla Pall., also known as large leaf gentian or qin jiao, is recognized as a significant source of this compound. Phytochemical studies on G. macrophylla have identified a broad spectrum of compounds, including iridoids, triterpenoids, flavonoids, steroids, phenylpropanoids, and alkaloids. oup.comtmrjournals.comresearchgate.net Research has specifically reported the isolation of this compound from this species, and further investigations have identified enantiomers of related compounds, such as 8-methyl-gentianadine, from its roots. researchgate.netacs.orgwikipedia.org

Gentiana olivieri Griseb.: This species is a well-documented source of this compound. Studies have reported the isolation of this compound alongside other alkaloids, such as gentianine (B154114), from the chloroformic extract of G. olivieri. researchgate.netpakbs.orgpakbs.orgknapsackfamily.commdpi.com The whole plant of G. olivieri is known to be rich in secondary metabolites, including alkaloids, secoiridoid glycosides, triterpenes, fats, and flavone-c-glycosides. humanjournals.comresearchgate.net

Gentiana lutea L.: Commonly known as yellow gentian, G. lutea is a well-known source of bitter principles, primarily secoiridoid glycosides like amarogentin (B1665944) and gentiopicroside. globinmed.comresearchgate.netnih.govwikipedia.org While G. lutea is extensively studied for its iridoid and xanthone (B1684191) content, it has also been reported to contain alkaloids, including gentianine and gentialutine. globinmed.com One report also lists G. lutea as a source of this compound, alongside G. olivieri. researchgate.net

Table 1: this compound Occurrence in Key Gentiana Species

| Gentiana Species | This compound Presence | Primary Phytochemical Classes Reported | References |

| Gentiana macrophylla | Isolated | Iridoids, secoiridoids, flavonoids, triterpenoids, steroids, phenylpropanoids, alkaloids | oup.comtmrjournals.comresearchgate.netresearchgate.netwikipedia.org |

| Gentiana olivieri | Isolated | Alkaloids, secoiridoid glycosides, triterpenes, fats, flavone-c-glycosides | researchgate.netpakbs.orgpakbs.orgknapsackfamily.commdpi.comhumanjournals.comresearchgate.net |

| Gentiana lutea | Reported as source | Secoiridoid glycosides, xanthones, flavonoids, alkaloids (e.g., gentianine, gentialutine) | researchgate.netglobinmed.comresearchgate.netnih.govwikipedia.orgthenaturopathicherbalist.com |

| Gentiana turkestanorum | Reported as source | Alkaloids, xanthones, triterpenoids, flavones, iridoids | knapsackfamily.com |

| Gentiana olgae | Reported as source | (Specific profile not detailed in relation to this compound) | knapsackfamily.com |

Phytochemical Profiling of Gentianaceae Genera Containing this compound

The Gentianaceae family is characterized by a rich and diverse array of secondary metabolites. Among these, secoiridoid glycosides (bitter principles) and xanthones are widely distributed and are considered key chemotaxonomic markers for the family. researchgate.netresearchgate.net However, the genus also yields various other classes of compounds, including:

Alkaloids: Compounds like gentianine, this compound, and gentianamine (B1223174) are significant alkaloids found within the Gentianaceae. researchgate.netpakbs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net Gentianine, in particular, is noted as an alkaloid widely distributed in the family. nih.gov

Iridoids and Secoiridoids: These bitter glycosides, such as gentiopicroside, swertiamarin (B1682845), and sweroside, are prevalent across many Gentiana species and are responsible for many of their medicinal properties. oup.comresearchgate.netresearchgate.netglobinmed.comnih.govwikipedia.orgthenaturopathicherbalist.comresearchgate.netresearchgate.net

Flavonoids: Compounds like isoorientin (B1672268) and isovitexin (B1672635) are commonly found, particularly in the flowers of some species. tmrjournals.comhumanjournals.comresearchgate.net

The presence of alkaloids, including this compound, alongside these other major classes, highlights the complex phytochemical makeup of the Gentianaceae and the potential for discovering novel bioactive compounds.

Chemo-systematic Relationships within Pyrano[3,4-c]pyridine Alkaloids

This compound belongs to the pyrano[3,4-b]pyridine alkaloid structural class. The biosynthesis of these compounds is thought to involve complex rearrangements of secoiridoid precursors, a pathway that differs from classical alkaloid biosynthetic routes. This suggests an evolutionary link between the secoiridoid metabolism and the formation of these pyridine-containing alkaloids within the genus.

The identification of enantiomers, such as (+)-(S)-8-methyl-Gentianadine and (−)-(R)-8-methyl-Gentianadine, and related compounds like gentianol and 8-methyl-gentianol, further illustrates the intricate chemical transformations occurring within these plants. researchgate.netacs.org These findings underscore the potential for chiral diversity within this alkaloid group and its significance in chemo-systematic studies, providing markers for understanding phylogenetic relationships within the Gentianaceae. slideshare.netdeogiricollege.orgslideshare.net Gentianine, another alkaloid found in the genus, shares a fused ring system but differs in its specific pyranone-pyridine core compared to this compound's pyranopyridine structure.

Compound List

this compound

Gentianine

Gentianamine

8-methyl-Gentianadine

(+)-(S)-8-methyl-Gentianadine

(−)-(R)-8-methyl-Gentianadine

Gentianol

8-methoxy-gentianol

(+)-(S)-gentianol

(−)-(S)-gentianol

(+)-(R)-gentianol

Gentiopicroside

Swertiamarin

Sweroside

Isoorientin

Amarogentin

Amaroswerin

Advanced Methodologies for Isolation and Purification of Gentianadine from Biological Matrices

Extraction Techniques and Optimization Protocols

The initial and most critical stage in isolating Gentianadine is its efficient extraction from the plant matrix, typically the roots of Gentiana species such as Gentiana macrophylla or Gentiana olivieri. The choice of extraction method and the optimization of its parameters are paramount to maximize yield while minimizing the co-extraction of impurities.

Solvent-Based Extraction Approaches

Conventional solvent extraction remains a cornerstone for the isolation of alkaloids, including this compound. The selection of an appropriate solvent system is guided by the polarity of the target compound and its solubility. Research has demonstrated the efficacy of various organic solvents and solvent mixtures for extracting alkaloids from Gentiana species.

One documented method for the isolation of this compound from Gentiana olivieri involves the use of a chloroform (B151607) extract. In another comprehensive study on Gentiana macrophylla, the dried and crushed roots of the plant were extracted with methanol (B129727) at elevated temperatures (50 °C) to facilitate the release of constituent compounds, including this compound precursors. Generally, for alkaloids within the Gentiana genus, solvents such as methanol, ethanol (B145695), and aqueous mixtures of these alcohols are widely applied. It has been noted that organic solvent concentrations greater than 65% are often sufficient for the effective extraction of a broad range of compounds from this genus.

The optimization of solvent-based extraction involves several key parameters that can significantly influence the efficiency of the process. These factors must be systematically evaluated to develop a robust protocol.

Purity Assessment and Validation Methodologies for Isolated this compound

The accurate assessment of purity and the validation of analytical methodologies are critical steps following the isolation of this compound. These processes ensure the identity, quality, and concentration of the compound, which is essential for its use in research and potential further development. The validation of methods must demonstrate that the analytical procedures are suitable for their intended purpose. This involves establishing parameters such as specificity, linearity, precision, and sensitivity, often following guidelines from recognized bodies like the International Council for Harmonisation (ICH).

Criteria for Research-Grade Purity

The designation of "research-grade" purity for a chemical compound like this compound is not universally standardized but is generally understood to imply a high degree of purity suitable for most laboratory research applications. This level ensures that experimental outcomes are attributable to the compound itself and not to contaminants. For phytochemicals and active pharmaceutical ingredients (APIs), research-grade purity is typically expected to be high, often 98% or greater. nih.govmdpi.com

Purity grades are often categorized based on the percentage of the primary compound and the level of specified impurities. labmanager.comgcegroup.com While specific grades for this compound are defined by the supplier, general classifications for chemical reagents provide a framework for understanding the criteria for high-purity compounds intended for scientific investigation. sigmaaldrich.com

Table 1: General Purity Classifications for Research Compounds

| Purity Grade | Typical Purity (%) | Common Applications & Characteristics |

| Research Grade | ≥ 99.999% | Used for ultra-sensitive analytical and laboratory applications where minimal impurities are required. labmanager.comboconline.co.uk |

| Ultra-High Purity | 99.999% | Common in high-precision research applications. labmanager.com |

| High Purity | ≥ 98.5% - 99.998% | Suitable for most general research, synthesis, and analytical experiments. sigmaaldrich.com |

| Reagent Grade | ≥ 95% | Appropriate for general laboratory use, such as cleaning or initial workups, where high purity is not critical. sigmaaldrich.com |

For research involving quantitative analysis or biological assays, using this compound with a purity of at least 98% is advisable to ensure the reliability and reproducibility of the results. nih.govmdpi.com

Analytical Techniques for Purity Confirmation

A suite of analytical techniques is employed to confirm the purity of an isolated sample of this compound. No single method can unequivocally prove purity; therefore, orthogonal methods (techniques based on different physicochemical principles) are often used in conjunction to build confidence in the purity assessment. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical and phytochemical fields. nih.govalwsci.com When coupled with a Diode-Array Detector (DAD) or Photodiode Array (PDA) detector, HPLC can assess peak purity by analyzing the spectral homogeneity across a single chromatographic peak. chromatographyonline.com For enhanced specificity and sensitivity, especially in complex biological matrices, HPLC is often coupled with mass spectrometry (LC-MS/MS).

Other crucial techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : This method is valuable for confirming the molecular integrity of this compound and detecting any volatile impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly quantitative NMR (q-NMR), is a powerful primary method for both structure elucidation and purity determination without the need for a specific reference standard of the compound itself. chemcon.com

Differential Scanning Calorimetry (DSC) : DSC is an absolute method used to determine the purity of highly crystalline compounds (typically ≥98% pure) by measuring their melting point depression. nih.gov Its use is contingent on the compound having a sharp melting point and being thermally stable during analysis. nih.gov

Capillary Electrophoresis (CE) : This technique offers high-resolution separation and can be particularly useful for compounds that are challenging to separate via HPLC. alwsci.com

The validation of these methods ensures they are accurate, precise, specific, and reproducible for the analysis of this compound. alwsci.com

Table 2: Summary of Analytical Techniques for this compound Purity Validation

| Analytical Technique | Principle of Operation | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. alwsci.com | Separation of impurities, quantification, and assessment of peak purity (with PDA/DAD). chromatographyonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio analysis of ionized molecules and their fragments. | Highly sensitive and specific quantification, molecular weight confirmation, and impurity identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Confirmation of molecular integrity and detection of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. chemcon.com | Structural confirmation, identification of impurities, and quantitative purity assessment (q-NMR). chemcon.com |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov | Determination of purity based on melting point depression for high-purity crystalline solids. nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by the sample's molecules. chemcon.com | Confirmation of functional groups and can contribute to identity confirmation. chemcon.com |

State of the Art Structural Elucidation and Stereochemical Characterization of Gentianadine

Application of Advanced Spectroscopic Techniques

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment selected ions (precursor ions) into smaller product ions, thereby revealing aspects of the precursor ion's chemical structure nationalmaglab.orgnih.gov. For Gentianadine, MS/MS analysis can provide critical information about its fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic fragment ions are generated, which can be used to deduce the connectivity of atoms and the presence of specific functional groups within the molecule acdlabs.com. The interpretation of these fragmentation patterns, often involving the identification of neutral losses and characteristic fragment ions, aids significantly in confirming the proposed structure and identifying potential substructures lifesciencesite.com.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules researchgate.netmtoz-biolabs.comnih.gov. This method is indispensable for determining the absolute configuration of chiral compounds like this compound, provided it possesses suitable chromophores researchgate.netnih.gov. The sign and shape of the ECD spectrum are highly sensitive to the molecule's three-dimensional structure and stereochemistry researchgate.netencyclopedia.pub. By comparing experimental ECD spectra with those predicted through computational methods, such as Time-Dependent Density Functional Theory (TDDFT), researchers can assign the absolute configuration (e.g., R or S) of chiral centers within this compound nih.govresearchgate.net. This comparison is essential, as ECD spectra can be influenced by molecular conformation, necessitating careful analysis of conformational ensembles researchgate.netnih.gov.

Vibrational and Electronic Spectroscopy (e.g., FTIR, UV-Vis)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides insights into the functional groups present in this compound through the absorption of infrared radiation, which causes molecular vibrations researchgate.netdrawellanalytical.comupi.edu. Characteristic absorption bands in the FTIR spectrum can confirm the presence of specific chemical bonds and functional groups, such as carbonyls and C-O stretches within the pyranone ring, and pyridine (B92270) ring vibrations researchgate.net.

UV-Visible (UV-Vis) spectroscopy, on the other hand, probes electronic transitions within molecules, typically involving conjugated systems or chromophores vscht.czupi.edu. For this compound, UV-Vis spectroscopy can help characterize its electronic structure and identify the presence of unsaturated systems or aromatic rings, providing information about the molecule's electronic transitions vscht.czupi.eduresearchgate.net. The absorption maxima (λmax) and their corresponding intensities in the UV-Vis spectrum can be indicative of the extent of conjugation and the nature of the chromophoric systems within the molecule vscht.cz.

Chirality and Enantiomeric Resolution in this compound Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical aspect of this compound's structure, as it can exist as enantiomers researchgate.netijpsjournal.com. The ability to separate and characterize these enantiomers is vital for a complete understanding of the compound.

Separation and Characterization of Enantiomers

The separation of enantiomers, a process known as enantiomeric resolution, is essential when dealing with chiral compounds like this compound nih.govmdpi.comumt.edu. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, and Capillary Electrophoresis (CE) are widely employed for this purpose nih.govmdpi.comumt.edu. These methods exploit the subtle differences in interactions between the enantiomers and a chiral environment to achieve separation nih.govmdpi.com. Once separated, the individual enantiomers can be characterized by their optical activity (e.g., specific rotation) and compared with spectroscopic data, including ECD, to confirm their absolute configurations mtoz-biolabs.comresearchgate.net.

Impact of Stereochemistry on Research Outcomes

The stereochemistry of this compound, specifically the configuration of its chiral centers, can profoundly influence its physical properties, chemical reactivity, and potential biological interactions ijpsjournal.comreagent.co.ukmhmedical.com. Different enantiomers of a chiral compound can exhibit distinct pharmacological activities, binding affinities, and metabolic pathways ijpsjournal.commhmedical.com. Therefore, research outcomes related to this compound's properties, synthesis, or biological effects can be significantly impacted by its stereochemical purity and the specific enantiomer under investigation researchgate.netijpsjournal.comontosight.aijst.go.jp. Accurate stereochemical assignment is thus crucial for reproducible and meaningful research findings.

Computational Chemistry and Quantum Mechanical Calculations in Support of Structure Elucidation

Computational chemistry, employing quantum mechanical (QM) calculations, plays an increasingly vital role in modern structural elucidation, particularly for complex molecules like this compound nih.govgwu.educsic.esnih.govnih.govnih.gov. Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are powerful tools for predicting spectroscopic properties, such as ECD and vibrational spectra nih.govnih.govspectroscopyasia.comschrodinger.com.

Biosynthetic Pathways and Enzymatic Mechanisms of Gentianadine

Elucidation of Precursor Molecules

The journey to Gentianadine begins with molecules derived from the iridoid pathway, establishing a clear link to a class of compounds more commonly associated with defensive roles in plants rather than as alkaloid precursors.

Role of Secoiridoid Precursors

This compound's carbon skeleton is not assembled from amino acid precursors in the manner of typical alkaloids. Instead, its biosynthesis is a remarkable example of molecular rearrangement and transformation of secoiridoid glucosides. Secoiridoids, such as secologanin, are themselves derived from the terpenoid pathway. The initial steps involve the synthesis of geraniol (B1671447) from the methylerythritol phosphate (B84403) (MEP) pathway. Geraniol then undergoes a series of enzymatic modifications, including hydroxylations and oxidations, to form iridoid and subsequently secoiridoid structures. It is from this pool of complex secoiridoids that the precursor for this compound is drawn. Plausible biosynthetic pathways suggest that these transformations may occur before or after the cleavage of the glycosidic bond of the parent secoiridoid.

Distinction from Classical Alkaloid Biosynthesis

Classical alkaloid biosynthesis is characterized by the incorporation of an amino acid-derived nitrogen atom into a carbon skeleton also largely derived from the same or other amino acids. Well-known examples include the derivation of nicotine (B1678760) from ornithine and nicotinic acid, or morphine from tyrosine. In stark contrast, the core structure of this compound is pre-formed as a secoiridoid. The nitrogen atom that is a defining feature of an alkaloid is incorporated at a later stage into this existing framework. This fundamental difference sets this compound and related compounds apart, placing them in a unique category of "pseudoalkaloids" or, more specifically, secoiridoid-derived pyridine (B92270) alkaloids. This distinction underscores the metabolic plasticity within plants, where established pathways can be co-opted and diverted to produce novel chemical diversity.

Proposed Enzymatic Transformations and Rearrangement Mechanisms

The conversion of a secoiridoid precursor into the pyrano[3,4-c]pyridine skeleton of this compound involves a series of proposed, though not yet fully enzymatically characterized, chemical transformations. These include oxidative processes that facilitate ring closure and the crucial incorporation of a nitrogen atom.

Oxidative Cyclization Processes

While the specific enzymes remain to be definitively identified, the transformation of the open-chain secoiridoid precursor into the bicyclic structure of this compound is hypothesized to involve oxidative cyclization reactions. In broader alkaloid biosynthesis, enzymes such as cytochrome P450 monooxygenases (P450s) and various oxidases are known to catalyze such complex rearrangements and ring formations. nih.gov It is plausible that P450s are involved in hydroxylating specific positions on the secoiridoid backbone, creating reactive intermediates that can then undergo spontaneous or enzyme-mediated cyclization. The formation of the pyran ring of the this compound core is likely a result of these intramolecular rearrangements. The high reactivity of hemiacetal structures present in some secoiridoid precursors could also play a role in facilitating these cyclization cascades.

Nitrogen Incorporation Mechanisms

A key step in the biosynthesis of this compound is the incorporation of a nitrogen atom to form the pyridine ring. Evidence suggests that this nitrogen is not derived from a specific amino acid in a programmed enzymatic step typical of true alkaloids. Instead, it is proposed that the nitrogen is acquired from ambient sources within the plant's environment, such as nitrate (B79036) (NO₃⁻) or ammonium (B1175870) (NH₄⁺) ions. The mechanism likely involves the reaction of a nitrogen-free intermediate, derived from the secoiridoid precursor, with a simple nitrogen-containing compound like ammonia. This reaction would lead to the formation of the heterocyclic pyridine ring. While the specific enzymes catalyzing this amination and subsequent cyclization in Gentiana species have not been fully elucidated, transaminase enzymes are known to play a role in nitrogen incorporation in other plant metabolic pathways.

Comparative Biosynthesis with Related Pyrano[3,4-c]pyridine Alkaloids

This compound belongs to a family of structurally related pyrano[3,4-c]pyridine alkaloids found in Gentiana species, with gentianine (B154114) being another prominent member. While detailed comparative enzymatic studies are limited, it is widely accepted that these alkaloids share a common biosynthetic origin from secoiridoid precursors. The structural variations between them likely arise from differential modifications of a common intermediate.

The biosynthesis of both this compound and gentianine is believed to proceed through the rearrangement of a secoiridoid such as swertiamarin (B1682845) or gentiopicroside. The divergence in their final structures likely occurs late in the pathway. For instance, the specific substituents on the pyridine or pyran rings could be the result of different enzymatic modifications (e.g., methylations, hydroxylations) of a shared pyranopyridine core. The study of gene expression profiles in Gentiana species has identified numerous candidate genes, including those for P450s and other enzymes involved in secoiridoid biosynthesis, which may be responsible for these species-specific modifications. nih.govresearchgate.netnih.gov However, the precise enzymatic steps that differentiate the biosynthetic pathways of this compound and its close relatives remain an active area of research.

Table of Key Precursors and Intermediates in this compound Biosynthesis

| Compound/Intermediate | Class | Role in Pathway |

|---|---|---|

| Geraniol | Monoterpenoid | Initial precursor from the MEP pathway |

| Secologanin | Secoiridoid | Key intermediate in secoiridoid biosynthesis |

| Swertiamarin/Gentiopicroside | Secoiridoid Glucoside | Plausible direct precursors to this compound |

Genetic and Molecular Studies of Biosynthetic Enzymes

The journey to understanding this compound biosynthesis at a molecular level has been significantly advanced by comprehensive transcriptomic analyses of various Gentiana species. These studies have provided a treasure trove of genetic information, allowing researchers to identify and characterize the genes that encode the key enzymatic players in the secoiridoid biosynthetic pathway, the broader pathway to which this compound belongs.

Transcriptome sequencing of species such as Gentiana rhodantha, Gentiana macrophylla, and other members of the genus has led to the identification of a multitude of unigenes—parts of genes that are unique—that are predicted to encode the enzymes essential for the synthesis of secoiridoids. nih.govnih.gov These large-scale sequencing efforts have enabled the construction of extensive gene catalogues, providing a foundational resource for dissecting the genetic basis of this compound formation.

One of the pivotal enzymes in the early stages of the secoiridoid pathway is 8-hydroxygeraniol oxidoreductase (8-HGO) . Genetic studies have successfully identified the gene encoding this enzyme. nih.gov Subsequent molecular analyses, including quantitative real-time PCR (qRT-PCR), have been employed to investigate the expression patterns of the 8-HGO gene in different plant tissues. nih.gov These studies have revealed that the expression of the 8-HGO gene can vary significantly between different organs of the plant, suggesting a spatial regulation of the biosynthetic pathway. nih.gov

While significant progress has been made in identifying the genes and regulatory elements involved in the broader secoiridoid pathway, the specific enzymes and their corresponding genes that catalyze the final, decisive steps in the conversion of secoiridoid precursors into the unique structure of this compound are still an active area of investigation. The functional characterization of these downstream enzymes, which likely include specific aminotransferases, dehydrogenases, and cyclases, will be crucial for a complete understanding of this compound biosynthesis at the molecular level.

The table below summarizes key research findings from genetic and molecular studies on the biosynthetic enzymes related to this compound.

| Research Focus | Key Findings | Implication for this compound Biosynthesis |

| Transcriptome Analysis of Gentiana Species | Identification of numerous unigenes encoding key enzymes in the secoiridoid biosynthetic pathway. | Provides a genetic blueprint for identifying the full suite of enzymes required for this compound synthesis. |

| Identification and Expression of 8-HGO Gene | The gene for 8-hydroxygeraniol oxidoreductase (8-HGO), an early pathway enzyme, has been identified and its expression levels quantified in different plant tissues using qRT-PCR. nih.gov | Confirms the genetic basis for a critical initial step in the pathway and suggests tissue-specific regulation. |

| Identification of Regulatory Transcription Factors | Several transcription factor families (WRKY, AP2/ERF, MYB) have been identified as potential regulators of the secoiridoid pathway. nih.gov | Suggests a complex regulatory network that controls the rate of this compound production. |

| Downstream Enzyme Gene Discovery | Ongoing research aims to identify and characterize the genes for enzymes involved in the final conversion of secoiridoid precursors to this compound. | This is the next frontier in fully elucidating the this compound biosynthetic pathway at a molecular level. |

Chemical Synthesis and Strategic Derivatization of Gentianadine

Total Synthesis Approaches to Gentianadine

While a definitive, widely published total synthesis of this compound itself is not extensively detailed in the provided literature, theoretical approaches and methods applicable to its structural class have been identified.

Approaches to synthesizing molecules with structures similar to this compound often leverage cyclocondensation reactions involving pyridine (B92270) derivatives . These reactions are fundamental in constructing the fused pyranopyridine core. Such methodologies typically involve joining smaller molecular fragments to build the heterocyclic system. For instance, general methods for pyridine synthesis include [2+2+1+1] annulation of alkynes with benzamides nih.gov and thermal cyclocondensation of 2-aminopyridine (B139424) derivatives mdpi.com. These techniques highlight the utility of cyclocondensation in assembling pyridine-containing heterocycles, which is relevant to constructing the scaffold of this compound .

A key step in a proposed synthetic pathway for this compound involves the formation of an enaminone intermediate . This intermediate is generated through the reaction of 3-Acetylpyridine with Ethyl glycinate (B8599266). The reaction is typically carried out in ethanol (B145695) under heating (Δ) and has been reported to yield the enaminone with approximately 75% efficiency . Enaminones are valuable synthetic intermediates, serving as precursors for a variety of heterocyclic compounds due to their reactive functional groups.

Table 1: Formation of Enaminone Intermediate

| Reactants | Conditions | Product | Yield | Source |

| 3-Acetylpyridine | EtOH, Δ | Enaminone | 75% | |

| Ethyl glycinate |

Following the formation of the enaminone, a subsequent acid-catalyzed cyclization step is proposed to yield the this compound core structure . This cyclization, typically performed using hydrochloric acid (HCl) in methanol (B129727) (MeOH), is reported to achieve a yield of approximately 50% .

Table 2: Acid-Catalyzed Cyclization of Enaminone

| Reactant | Conditions | Product (Implied) | Yield | Source |

| Enaminone | HCl, MeOH | This compound | 50% |

Semisynthetic Modifications and Transformations of this compound

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for altering its molecular structure and potentially enhancing its pharmacological properties . These transformations are typically carried out using common reagents such as potassium permanganate (B83412) for oxidation and sodium borohydride (B1222165) for reduction . The resulting derivatives are often studied for their improved biological activities .

Table 3: Chemical Reactions of this compound

| Reaction Types | Common Reagents | Outcome | Source |

| Oxidation | Potassium permanganate | Derivatives with enhanced pharmacological activities | |

| Reduction | Sodium borohydride | Derivatives with enhanced pharmacological activities | |

| Substitution | Not specified | Derivatives with enhanced pharmacological activities |

Design and Synthesis of this compound Analogues and Derivatives

The development of this compound analogues and derivatives is a critical aspect of exploring its therapeutic potential. This process involves strategic design and synthesis, often guided by structure-activity relationship studies.

Structure-Activity Relationship (SAR) studies are integral to the design of this compound analogues and derivatives researchgate.netmdpi.comnih.govnih.govrsc.org. These studies systematically investigate how modifications to a molecule's chemical structure influence its biological activity. By synthesizing and evaluating a series of related compounds, researchers can pinpoint structural features responsible for specific bioactivities, thereby optimizing potency, selectivity, and other desirable pharmacological characteristics researchgate.netmdpi.comnih.govnih.govrsc.org. This iterative approach is fundamental in medicinal chemistry for developing compounds with improved therapeutic profiles .

Following the synthesis of this compound derivatives, their bioactivity profiles are explored to identify potential therapeutic applications . This compound itself is known to possess anti-inflammatory and hepatoprotective activities . As an alkaloid from the Gentianaceae family, it belongs to a group of plants recognized for their medicinal compounds stikesbcm.ac.id. Pyridine derivatives, in general, are documented to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects researchgate.net. Consequently, the derivatives of this compound are investigated to discover compounds with enhanced or novel bioactivities, building upon the established pharmacological properties of the parent compound and the broader class of pyridine-based molecules researchgate.net.

Compound List:

this compound

3-Acetylpyridine

Ethyl glycinate

Enaminone

Haplophyllidine

Chemical Reactivity and Transformation Studies of the this compound Scaffold

The study of this compound's chemical reactivity focuses on its potential to undergo transformations that modify its structure, thereby influencing its biological activity and physicochemical properties. These studies are fundamental to medicinal chemistry and natural product chemistry, enabling the synthesis of novel analogs with improved therapeutic profiles.

Oxidation and Reduction Reactions

This compound and its derivatives are susceptible to oxidation and reduction reactions, which are key methods for structural modification . The pyranopyridine framework itself can be altered through redox processes, affecting functional groups present on the core structure or its substituents.

Oxidation: Oxidation reactions typically involve the introduction of oxygen atoms or the removal of hydrogen atoms from a molecule, often leading to an increase in oxidation state. For compounds like this compound, common oxidizing agents such as potassium permanganate (KMnO₄) can be employed. These agents can target susceptible functional groups, potentially leading to the oxidation of alcohol or alkene moieties if present in this compound derivatives. Careful control of reaction conditions, including reagent concentration and temperature, is vital to prevent over-oxidation or degradation of the sensitive pyranopyridine core .

These redox transformations are instrumental in creating a diverse library of this compound analogs, which can then be screened for enhanced or novel pharmacological activities .

Table 1: Typical Oxidation and Reduction Reactions of the this compound Scaffold

| Reaction Type | Common Reagents | Potential Transformation | Notes |

| Oxidation | Potassium Permanganate (KMnO₄) | Oxidation of susceptible functional groups (e.g., alcohols, alkenes in derivatives) | Requires careful control to avoid over-oxidation or ring cleavage. |

| Other Oxidizing Agents (e.g., m-CPBA, OsO₄) | Epoxidation of alkenes, dihydroxylation (if applicable to derivatives) | Dependent on the specific functional groups present in this compound derivatives. | |

| Reduction | Sodium Borohydride (NaBH₄) | Reduction of carbonyl groups (ketones, aldehydes) to alcohols | Mild and selective reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of esters, amides, carboxylic acids to alcohols (if applicable to derivatives) | Stronger reducing agent, requires careful handling and substrate compatibility. |

Substitution Reactions

Substitution reactions, where an atom or group of atoms in a molecule is replaced by another atom or group, represent another avenue for chemical transformation of the this compound scaffold . The pyranopyridine core offers potential sites for various types of substitution, depending on the electronic nature of the ring system and the presence of activating or deactivating substituents.

Electrophilic Aromatic Substitution (EAS): While the pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, EAS can occur under specific conditions, particularly if activating groups are present on the scaffold or if the pyridine ring is modified. Typical electrophilic reagents include nitrating mixtures (HNO₃/H₂SO₄), halogens (e.g., Br₂), or reactions catalyzed by Lewis acids. Potential sites for substitution would depend on the electron density distribution within the specific this compound derivative.

Nucleophilic Aromatic Substitution (NAS): NAS on pyridine rings typically requires strong electron-withdrawing groups or good leaving groups to facilitate the attack of nucleophiles. For this compound derivatives, NAS might be feasible if such activating features are present, potentially occurring at positions adjacent to the ring nitrogen.

Nucleophilic Substitution (Aliphatic): If this compound derivatives possess aliphatic side chains with suitable leaving groups, such as halides or tosylates, they can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of diverse functional groups onto the alkyl chains.

Understanding these substitution patterns is crucial for designing synthetic routes to this compound analogs with tailored properties .

Table 2: Potential Substitution Reactions of the this compound Scaffold

| Reaction Type | Typical Reagents/Conditions | Potential Site(s) of Substitution | Notes |

| Electrophilic Aromatic Subst. | Electrophilic reagents (e.g., HNO₃/H₂SO₄, Br₂, Lewis Acids) | Pyridine ring (if activated), or aromatic rings in derivatives | Pyridine ring is generally deactivated; requires activating groups or forcing conditions. |

| Nucleophilic Aromatic Subst. | Strong nucleophiles (e.g., NaNH₂, organolithiums) | Pyridine ring (especially at positions adjacent to nitrogen or with good leaving groups) | Less common unless specific activating groups or leaving groups are present. |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides, thiols) | Alkyl halide or tosylate functionalities (if present in derivatives) | Requires the presence of suitable leaving groups on aliphatic side chains. |

Strategic Derivatization

The chemical reactivity profile of this compound, encompassing its susceptibility to oxidation, reduction, and substitution, directly informs strategies for its derivatization. By judiciously applying these chemical transformations, researchers can systematically modify the this compound scaffold to explore structure-activity relationships (SAR). The goal of such derivatization is to synthesize novel compounds that exhibit enhanced potency, selectivity, or improved pharmacokinetic properties compared to the parent natural product .

List of Compounds Mentioned:

this compound

8-methyl-Gentianadine

(+)-(S)-8-methyl-Gentianadine

(−)-(R)-8-methyl-Gentianadine

Oliveridine

Olivetinine

Gentianine

Gentioflavine

Gentianol

Biological Activities and Molecular Mechanisms of Gentianadine: Pre Clinical and Mechanistic Investigations

Anti-inflammatory Research

Gentianadine has demonstrated notable anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory conditions.

Research indicates that this compound can influence the production of key pro-inflammatory cytokines. Studies involving related compounds from Gentiana species, such as gentianine (B154114), have shown a suppression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production nih.gov. Flavonoids, a class of compounds found in medicinal plants, are also recognized as important modulators of these pro-inflammatory cytokines mdpi.com. While direct studies on this compound's effect on these specific cytokines are ongoing, its known anti-inflammatory activity suggests a similar modulatory capacity . TNF-α and IL-6 are central mediators in the inflammatory cascade, and their reduction is a significant target for anti-inflammatory therapies opendentistryjournal.comnih.gov.

Pre-clinical investigations have utilized various models to assess this compound's anti-inflammatory efficacy. In models of arthritis, this compound has shown promise by significantly reducing inflammatory markers in the bloodstream . These findings are consistent with the general understanding of how anti-inflammatory agents function in such models, which often involve the induction of inflammatory conditions to test the efficacy of therapeutic compounds atlantic-bone-screen.comnih.govmdpi.com. The observed reduction in inflammatory markers in arthritis models highlights this compound's potential therapeutic utility in managing joint inflammation and related conditions .

Table 1: Summary of Anti-inflammatory Research Findings for this compound

| Activity | Model/Context | Key Findings | Citation |

| Cytokine Modulation | Arthritis models | Reduced pro-inflammatory cytokines in the bloodstream | |

| Cytokine Modulation | General anti-inflammatory activity | Potential modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | nih.gov |

| Pathway Modulation | General anti-inflammatory activity | Interacts with receptors involved in inflammation |

Hepatoprotective Research

This compound has also demonstrated significant hepatoprotective properties, offering potential benefits in conditions characterized by liver damage.

A key mechanism contributing to this compound's hepatoprotective effects appears to be its influence on cellular energy metabolism. In vitro studies have shown that this compound enhances mitochondrial function and promotes ATP production in liver cells, particularly when exposed to fatty acids . This enhancement of mitochondrial respiration and reduction of reactive oxygen species (ROS) production has been observed in animal models of NAFLD westminster.ac.uk. Mitochondria are crucial for cellular energy generation, and their improved function can bolster cellular defense mechanisms against damage and stress nih.govresearchgate.netmdpi.com.

Table 2: Summary of Hepatoprotective Research Findings for this compound

| Activity | Model/Context | Key Findings | Citation |

| Liver Damage Mitigation | NAFLD animal models | Reduced serum transaminases, improved liver function markers | westminster.ac.uk |

| Liver Damage Mitigation | Acetaminophen overdose animal models | Mitigated liver damage | |

| Mitochondrial Function Enhancement | Liver cells exposed to fatty acids (in vitro) | Enhanced mitochondrial function and ATP production | |

| Mitochondrial Respiration & ROS Reduction | NAFLD animal models | Enhanced mitochondrial respiration, reduced reactive oxygen species (ROS) production | westminster.ac.uk |

Compound List:

this compound

Protection Against Oxidative Stress in Hepatic Cells

The liver, a vital organ for metabolism and detoxification, is particularly susceptible to damage induced by reactive oxygen species (ROS) mdpi.comnih.govmdpi.com. Oxidative stress, an imbalance between ROS production and the body's antioxidant defense mechanisms, plays a significant role in the pathogenesis of various liver diseases, including hepatitis, fatty liver disease, fibrosis, cirrhosis, and hepatocellular carcinoma mdpi.comnih.govmdpi.comimrpress.comimrpress.com. Research has indicated that this compound possesses hepatoprotective activity, suggesting its potential to mitigate liver damage . While specific molecular pathways for this compound in hepatic cells are under investigation, its general antioxidant properties are likely central to this protective effect.

Antioxidant Activity

This compound exhibits significant antioxidant activity, a property crucial for combating diseases associated with oxidative stress . Antioxidants function by neutralizing free radicals or enhancing the body's endogenous antioxidant systems nih.govnih.govnih.gov.

Protection of Cellular Components from Oxidative Damage

Oxidative stress can lead to the damage of critical cellular components, including lipids, proteins, and nucleic acids (DNA and RNA) nih.govscirp.org. This damage can impair cellular function and contribute to disease development nih.govscirp.org. Antioxidants play a protective role by preventing or repairing this oxidative damage. Studies on related compounds, such as gentisic acid, have demonstrated the ability to reduce damage to lipids and proteins in cellular models, such as rat liver mitochondria, and protect erythrocytes from radiation-induced damage nih.gov. It is plausible that this compound, through its radical-scavenging properties, offers similar protection to cellular macromolecules, thereby preserving cellular integrity and function.

Antimicrobial Efficacy

Compounds derived from the Gentiana genus, including extracts from Gentiana lutea L. and certain isolated compounds, have demonstrated notable antimicrobial activity against a range of pathogens researchgate.netnih.gov. These findings suggest that the Gentiana genus may serve as a source for novel antimicrobial agents.

Activity Against Bacterial Pathogens (e.g., E. coli, S. aureus)

Extracts and isolated compounds from Gentiana lutea have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported in the range of 0.12-0.31 mg/mL researchgate.netnih.gov. Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are common bacterial pathogens, frequently implicated in infections, including those affecting wounds researchgate.netnih.gov. Gram-negative bacteria like E. coli can exhibit reduced susceptibility to antimicrobials compared to Gram-positive bacteria due to their outer membrane structure nih.gov. The observed antimicrobial effects within the Gentiana genus are thought to be enhanced by the synergistic activity of its various pure compounds researchgate.netnih.gov.

Antitumor Activity Research

Research into the antitumor properties of this compound focuses on its capacity to inhibit cancer cell growth and influence cell cycle dynamics.

Inhibition of Cancer Cell Proliferation In Vitro

Studies indicate that this compound is utilized in cancer treatment nih.gov. While the precise mechanisms and quantitative data regarding its in vitro inhibition of cancer cell proliferation are not detailed in the retrieved sources, the general application of this compound in cancer therapy suggests an effect on cancer cell growth nih.gov. Other compounds, such as genistein (B1671435), have demonstrated dose-dependent reduction in the viability and colony-forming potential of liver cancer cells, with reported IC50 values archivesofmedicalscience.com. Similarly, various other natural compounds and synthetic agents have shown in vitro antiproliferative effects against different cancer cell lines by interfering with cell growth mechanisms biorxiv.orgmdpi.comnih.govscielo.brtums.ac.irdiva-portal.org. However, specific in vitro proliferation inhibition data (e.g., IC50 values) for this compound against particular cancer cell lines were not found in the provided search results.

Induction of Cell Cycle Arrest in Cancer Cell Lines

The ability of compounds to induce cell cycle arrest is a key mechanism in their antitumor activity, preventing uncontrolled cancer cell division. While some sources mention that compounds are employed to treat cancer and may affect cell cycle regulation nih.gov, specific details on how this compound induces cell cycle arrest in cancer cell lines, including the phases of arrest or the specific molecular targets involved, are not available in the retrieved literature. General mechanisms of cell cycle arrest involve the regulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27, or disruption of checkpoints like G1/S or G2/M researchgate.netnih.govfrontiersin.orgoncotarget.comfrontiersin.orgmdpi.com. For instance, genistein has been shown to induce G2/M phase arrest in liver cancer cells archivesofmedicalscience.com, and tanshinones have been reported to induce cell cycle arrest in gynecological cancers scielo.br. However, direct evidence for this compound's specific role in inducing cell cycle arrest and the associated molecular pathways remains to be elucidated from the provided information.

Metabolic Regulation Research

The influence of this compound on metabolic pathways, particularly lipid metabolism, has been a subject of interest, with investigations often utilizing animal models.

Neuropharmacological Interactions

The interaction of this compound with neuropharmacological targets, such as purinergic receptors, is an area of research interest.

Advanced Analytical Methods for Gentianadine Quantification and Metabolomic Profiling

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis

Chromatographic-mass spectrometric (CMS) techniques are cornerstones in modern analytical chemistry, providing unparalleled sensitivity and specificity for the quantification of compounds in complex samples.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantitative determination of analytes in biological matrices such as plasma, serum, and urine nih.govresearchgate.netfarmaciajournal.com. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of compounds like Gentianadine even at very low concentrations criver.comnih.govchromatographyonline.com.

LC-MS/MS methods are invaluable for metabolite profiling, enabling the identification and quantification of this compound and its potential metabolites within biological systems criver.comnih.gov. The high resolution and fragmentation capabilities of mass spectrometers, when coupled with robust separation techniques, provide superior profiling and structural information criver.com. Advances in sample preparation techniques, coupled with the inherent sensitivity and precision of LC-MS/MS, make it a primary tool for analyzing low-concentration analytes in complex biological samples, while also addressing potential matrix effects that can impact accuracy and reproducibility criver.comchromatographyonline.com. Method validation, often following guidelines such as those from the FDA, ensures the reliability of these quantitative analyses, covering aspects like selectivity, linearity, accuracy, precision, and matrix effects turkjps.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds creative-proteomics.comresearchgate.net. For compounds that are not inherently volatile, such as potentially this compound or its metabolites, derivatization is often employed to enhance their volatility, improve chromatographic separation, and increase detectability creative-proteomics.comchromtech.com.

Derivatization involves chemically modifying the analyte's functional groups. Common derivatization reactions include silylation, acylation, and alkylation, which can convert less volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis chromtech.com. For example, silylation reagents replace active hydrogens with alkylsilyl groups, increasing volatility and reducing polarity chromtech.com. Acylation reagents can target highly polar, multi-functional compounds and introduce electron-capturing groups, enhancing detectability chromtech.com. GC-MS is utilized in impurity profiling and the analysis of volatile aroma components in various matrices researchgate.netoalib.comweinobst.atresearchgate.netfrontiersin.org. Specific GC-MS analyses might involve capillary columns like DB-5 ms, with helium as the carrier gas and controlled injector and detector temperatures frontiersin.org.

Spectroscopic Methods for High-Throughput Quantification

Spectroscopic methods, particularly UV-Vis spectroscopy, offer advantages in terms of speed, simplicity, and cost-effectiveness, making them suitable for high-throughput quantification labmanager.com. These techniques are valuable for routine analyses, including concentration determination and content uniformity testing labmanager.com.

UV-Vis spectroscopy is widely used to measure the concentration of active pharmaceutical ingredients (APIs) and to assess drug product uniformity, as well as to evaluate dissolution profiles during stability testing labmanager.com. Its ability to detect compounds absorbing in the 190–800 nm range makes it a versatile tool labmanager.com. Other spectroscopic techniques, such as Near-Infrared (NIR) spectroscopy, are also employed for high-throughput phenotyping and the quantitative analysis of complex mixtures cirad.fr. These methods provide rapid insights into the chemical composition of samples, complementing more complex analytical approaches labmanager.comnih.gov.

Development of Standardized Analytical Protocols for Research Reproducibility

Ensuring the reproducibility of research findings is paramount in scientific endeavors nih.govrti.org. The development and adherence to standardized analytical protocols, coupled with rigorous method validation, are essential for achieving this rti.orgemerypharma.com.

Standard Operating Procedures (SOPs) provide detailed, prescriptive instructions for carrying out study components, ensuring consistency in methodology rti.org. Method validation, often guided by international standards such as the ICH Q2(R2) guidelines, verifies that analytical procedures are fit for their intended purpose emerypharma.comchromatographyonline.com. Key validation parameters include specificity, precision, accuracy, sensitivity, linearity, range, and robustness turkjps.orgemerypharma.comchromatographyonline.com. Analytical reproducibility refers to the ability to obtain the same results using the same data and methods nih.gov. Reproducibility packages, which document the entire analytical process from data to output, are crucial for transparency and verification mit.edu. By implementing well-defined protocols and validation strategies, researchers can enhance the reliability and replicability of their analytical data for compounds like this compound turkjps.orgrti.orgemerypharma.com.

Impurity Profiling and Stability Studies for Research Compounds

Impurity profiling and stability studies are critical components of ensuring the quality and reliability of research compounds, including this compound emerypharma.comajprd.com. These studies aim to identify, quantify, and control any impurities present and to understand how the compound degrades over time under various environmental conditions.

Impurity profiling involves employing techniques such as LC-MS/MS, GC-MS, and UV spectrometry to detect and identify residual solvents, organic, and inorganic impurities that may arise during synthesis, formulation, or storage oalib.comajprd.comjpionline.org. Stability studies, which include accelerated, long-term, intermediate, and forced degradation testing, are designed to assess the impact of factors like temperature, humidity, and light on the compound's integrity emerypharma.comjpionline.org. Forced degradation studies, in particular, help to identify potential degradation pathways and validate stability-indicating methods emerypharma.comjpionline.org. Methods used for these studies must be validated for specificity, accuracy, and sensitivity to ensure that impurities and degradation products can be accurately detected and quantified emerypharma.comchromatographyonline.comajprd.com. Adherence to regulatory guidelines, such as those from ICH, is fundamental for robust impurity control and stability assessment jpionline.org.

Compound List:

this compound

Research Gaps, Methodological Challenges, and Future Directions in Gentianadine Studies

Elucidation of Remaining Biosynthetic Pathways and Regulatory Mechanisms

A fundamental challenge in natural product research is the complete elucidation of biosynthetic pathways. For Gentianadine, understanding the precise enzymatic steps, gene clusters, and regulatory mechanisms governing its synthesis within its natural source is crucial. While general pathways for plant secondary metabolites are being uncovered, specific details for this compound remain to be fully mapped. Identifying the genes responsible for its production and the transcription factors that regulate these genes under various environmental or developmental conditions represents a significant research frontier. Such knowledge is essential for optimizing production through metabolic engineering or biotechnological approaches.

Exploration of Novel Pharmacological Targets and Undiscovered Mechanisms of Action

While this compound may possess known bioactivities, the exploration of novel pharmacological targets and the full characterization of its mechanisms of action are areas ripe for discovery. Many natural products exert their effects through complex interactions with multiple cellular targets, and understanding these interactions is key to developing them as therapeutic agents. Research is needed to identify the specific proteins, enzymes, or signaling pathways that this compound modulates. This would involve employing advanced screening methodologies, such as phenotypic screening coupled with target identification techniques, to uncover previously unknown biological functions and therapeutic potentials.

Development of In Vitro and In Vivo Models for Specific Bioactivities

A significant challenge in studying natural products like this compound lies in the development of robust and relevant in vitro and in vivo models to assess its specific bioactivities. While in vitro assays can provide initial insights into cellular effects, they often fail to fully replicate the complex physiological environment of a living organism. This can lead to a disconnect between observed cellular effects and actual in vivo efficacy or toxicity. Conversely, in vivo studies, while offering greater physiological relevance, are inherently complex, costly, and subject to interspecies differences that can affect translational accuracy. For this compound, the development of tailored cell-based assays and appropriate animal models that accurately reflect its proposed mechanisms of action and therapeutic targets is crucial for reliable preclinical evaluation. Establishing models that can specifically assess its reported anti-inflammatory or potential metabolic regulatory effects, for instance, is a key future direction.

Addressing Stereoisomer-Specific Pharmacological Differences in Research

Many natural products, including potentially this compound, exist as stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms. These stereoisomers, particularly enantiomers, can exhibit markedly different pharmacological activities, potencies, metabolic fates, and toxicological profiles within biological systems. Research has shown that often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even detrimental. Consequently, a critical research gap is the thorough investigation and characterization of any stereoisomer-specific pharmacological differences exhibited by this compound. This requires the development of methods for separating and quantifying individual stereoisomers and then evaluating their distinct biological effects. Understanding these differences is paramount for ensuring the safety and efficacy of any potential therapeutic applications derived from this compound.

Computational Chemistry and Artificial Intelligence in this compound Research

Standardization of Research Protocols for Cross-Study Comparability

A persistent challenge in natural product research is the lack of standardized protocols, which hinders the comparability of results across different studies. Variations in experimental designs, analytical methods, and data reporting can lead to conflicting findings and impede the accumulation of reliable knowledge. For this compound, establishing standardized research protocols is essential for ensuring the reproducibility and comparability of findings. This includes standardizing analytical methods for its identification and quantification, defining parameters for in vitro and in vivo assays, and ensuring consistent data collection and reporting. The development of such standards will facilitate meta-analyses, allow for more robust comparisons between different research groups, and ultimately accelerate the reliable advancement of this compound's scientific understanding.

Investigation of this compound Interactions with Other Phytochemicals in Complex Extracts

This compound is typically found within complex plant extracts, alongside numerous other phytochemicals. These compounds can interact with each other, leading to synergistic, additive, or antagonistic effects on biological activities. A significant research gap is the comprehensive investigation of these interactions. Understanding how this compound's bioactivity is modulated by the presence of other compounds in its natural matrix is critical for both elucidating its traditional uses and for developing standardized extracts or purified compounds. Future research should focus on identifying key synergistic or antagonistic interactions, elucidating the mechanisms behind these effects, and determining whether the observed bioactivities in complex extracts are solely attributable to this compound or are influenced by its co-occurring phytochemicals.

Compound List

this compound

Gentiopicroside

Sweroside

Iso-orientin

Melitidin

Secoiridoids

Flavonoids

Xanthones

Alkaloids

Iridoids

Triterpenoids

Polyphenols

Terpenoids

Lignans

Glucosinolates

Saponins

Tannins

Anthocyanins

Salicylic acid

Jasmonic acid

Glucopiericidin A

Ecumicin

Terpestacin

Tacrine

Genipin

Chitosan

Collagen

Gelatin

Glycine

Alanine

Arginine

Shikimic acid

3-dehydroshikimic acid

Gallic acid

Tellimagrandin II

1,2,3,4,6-pentagalloylglucose

Proanthocyanidins

Naringenin

Hesperetin

Indigo

Maya Blue

Weld

Weld lake

Minium (red lead)

Bryonia dioica

Evernia prunastri

Telephium imperati

Aristolochia longa

Salvia officinalis

Juglans regia

Q & A

Q. What are the established pharmacological mechanisms of gentianadine, and how are these validated experimentally?

Methodological Answer: Begin by conducting a systematic review of existing literature to identify proposed mechanisms (e.g., receptor binding, enzymatic modulation). Validate these through in vitro assays (e.g., enzyme-linked immunosorbent assays for target protein interaction) and in vivo models (e.g., murine inflammation models). Use dose-response curves and control groups to confirm specificity . Include statistical validation (e.g., ANOVA for multi-group comparisons) to ensure robustness .

Q. What standardized protocols exist for isolating this compound from natural sources?

Methodological Answer: Employ chromatographic techniques (e.g., HPLC with UV detection) optimized for this compound’s polarity and solubility. Validate extraction efficiency using spiked samples and recovery rate calculations. Cross-reference protocols from peer-reviewed studies to ensure reproducibility, and include purity assessments via mass spectrometry .

Q. How can researchers quantify this compound concentrations in biological matrices with high accuracy?

Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards to minimize matrix effects. Perform method validation per ICH guidelines, including linearity (R² > 0.99), precision (CV < 15%), and sensitivity (LOQ determination). Compare results across multiple analytical batches to assess inter-day variability .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s bioavailability be resolved methodologically?

Methodological Answer: Conduct a meta-analysis of pharmacokinetic studies, stratifying data by administration routes (oral vs. intravenous) and model systems (e.g., rodent vs. human cell lines). Use sensitivity analysis to identify confounding variables (e.g., metabolic enzyme expression differences) . Validate hypotheses via crossover studies in controlled animal models, measuring plasma concentrations over time with tandem mass spectrometry .

Q. What experimental designs are optimal for elucidating this compound’s off-target effects in complex biological systems?

Methodological Answer: Implement multi-omics approaches (proteomics, transcriptomics) to identify off-target interactions. Use CRISPR-Cas9 knockout models to confirm causal relationships. Include sham-treated controls and apply false discovery rate (FDR) corrections to high-throughput data to minimize Type I errors .

Q. How can researchers address variability in this compound’s efficacy across different cell lines or animal models?

Methodological Answer: Perform comparative studies using isogenic cell lines or genetically defined animal strains. Quantify variables such as membrane transporter expression (e.g., via qPCR) and correlate with efficacy metrics (e.g., IC50 values). Apply mixed-effects models to account for inter-model variability .

Q. What strategies improve the reproducibility of this compound’s anti-inflammatory effects in preclinical trials?

Methodological Answer: Standardize experimental conditions (e.g., housing temperature, circadian timing in animal studies). Use blinded scoring for inflammatory markers (e.g., TNF-α, IL-6) and pre-register protocols to reduce bias. Include power analyses to ensure adequate sample sizes .

Methodological Rigor & Data Analysis

Q. How should researchers handle missing or outlier data in this compound dose-response studies?

Q. What statistical frameworks are most appropriate for analyzing this compound’s synergistic effects with other compounds?

Methodological Answer: Use Chou-Talalay combination index (CI) analysis for synergy quantification. Apply Bayesian hierarchical models to account for uncertainty in interaction effects. Validate with isobolograms and replicate experiments across independent labs .

Q. How can researchers ensure ethical compliance in this compound studies involving animal or human subjects?

Methodological Answer: Adhere to institutional review board (IRB) or animal ethics committee guidelines. Document informed consent processes for human trials and minimize distress in animal models via humane endpoints. Publish ethical approval identifiers in all outputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.